2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile
Description
This compound belongs to the annelated imidazo[2,1-c][1,2,4]triazine family, characterized by a fused heterocyclic core with a phenyl substituent at position 8 and an acetonitrile group at position 2. The acetonitrile moiety distinguishes it from ester or amide derivatives commonly reported in related compounds .
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-6-7-18-12(20)11(19)17-9-8-16(13(17)15-18)10-4-2-1-3-5-10/h1-5H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLIGILDIYUGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile typically involves multi-step organic reactions. Starting materials include phenyl derivatives and various nitrogen-containing reagents. The process includes cyclization, nitrile formation, and oxidation reactions under controlled conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods:
Industrial production of this compound focuses on optimizing yield and purity. Techniques like continuous flow synthesis and the use of high-performance liquid chromatography (HPLC) for purification are employed. Emphasis is placed on sustainable methods, minimizing waste, and maximizing efficiency through advanced catalyst systems and green chemistry approaches.
Chemical Reactions Analysis
Types of Reactions:
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile undergoes a variety of chemical reactions, including:
Oxidation: Often using strong oxidizing agents to introduce additional oxygen-containing functional groups.
Reduction: Utilized to modify the imidazo[2,1-c][1,2,4]triazin ring system.
Substitution: Particularly nucleophilic substitution reactions at various sites of the molecule.
Common Reagents and Conditions:
Typical reagents include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halides for substitution reactions. Conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.
Major Products:
Major products formed from these reactions vary, but include hydroxylated derivatives, reduced forms of the parent compound, and various substituted imidazo[2,1-c][1,2,4]triazin structures, each potentially with distinct biological or chemical properties.
Scientific Research Applications
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile finds application across multiple disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or a molecular probe in biochemical assays.
Medicine: Investigated for therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may inhibit enzyme activity by binding to active sites, affecting biological pathways. The precise mechanism often involves interactions with cellular proteins and nucleic acids, altering their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2, 3, 4, and 6. A comparative analysis is provided below:
Key Observations :
- Thermal Stability : Substituents at the phenyl moiety (position 8) significantly influence stability. Ortho-chloro or methoxy groups reduce stability (201–207°C), while meta/para substituents (e.g., methyl, CF₃) enhance it (279–301°C) .
- Bioactivity : Acetate esters (e.g., ethyl 2-(4-oxo-8-aryl-...)) exhibit stronger cytotoxic effects than acetonitrile derivatives, likely due to enhanced cell permeability . Trifluoromethyl groups (CF₃) improve selectivity for apoptosis pathways .
Biological Activity
The compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile is a complex organic molecule with potential biological activities that warrant detailed exploration. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The presence of functional groups such as imidazo and triazin contributes to its unique biological profile.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.4 g/mol. The structural complexity includes fused rings that are characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 941887-22-5 |
Biological Activity Overview
Research indicates that compounds in the imidazo[2,1-c][1,2,4]triazine class exhibit various biological activities including anticancer , antimicrobial , and antiviral properties. The specific activities of this compound are summarized below.
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazine derivatives. For instance:
- Cell Line Studies : The compound has been evaluated against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro assays have shown significant cytotoxicity with IC50 values ranging from 9 to 83 μM depending on the specific cell line and structural modifications of the compound .
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of DNA Synthesis : Compounds with triazine cores may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells.
- Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, thereby inhibiting tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the imidazo[2,1-c][1,2,4]triazine framework. Researchers synthesized multiple analogs and assessed their cytotoxic effects against several cancer cell lines. Results indicated that modifications to the phenyl ring significantly impacted biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodology : Start with heterocyclization of precursor imidazo-triazine derivatives using diethyl oxalate in THF under reflux, followed by functionalization with sulfonyl hydrazides. Optimization involves varying solvents (e.g., dioxane for fluoroacylation), catalysts (e.g., DIPEA for nucleophilic substitutions), and temperature (-35°C to 80°C) to improve yields . Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR and IR spectroscopy.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- Elemental analysis to verify stoichiometry.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- Multinuclear NMR (, , if applicable) to resolve aromatic and heterocyclic protons.
- X-ray crystallography for absolute configuration determination, especially if chiral centers are present .
- For purity, employ HPLC with a C18 column and UV detection at 254 nm, ensuring ≥95% purity for biological assays.
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) studies using software like Gaussian or ORCA. Optimize geometry at the B3LYP/6-31G(d) level, calculate frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potential surfaces to predict nucleophilic/electrophilic sites . Validate computational results against experimental data (e.g., NMR chemical shifts) to refine parameters.
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Methodology : Conduct design of experiments (DoE) to identify critical variables (e.g., solvent polarity, reagent stoichiometry). For example, if competing pathways lead to byproducts (e.g., trifluoroacetyl vs. sulfonyl derivatives), use kinetic studies (stopped-flow UV-Vis) to monitor intermediate formation . Cross-reference with literature on analogous imidazo-triazine systems to identify systemic errors in protocol replication .
Q. What strategies are recommended for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodology : Follow the INCHEMBIOL framework :
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD Test Guidelines 105 (water solubility) and 111 (hydrolysis).
- Phase 2 : Assess biodegradability via OECD 301F (manometric respirometry).
- Phase 3 : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) at environmentally relevant concentrations (0.1–10 ppm).
Q. How can researchers design assays to evaluate biological activity while minimizing false positives?
- Methodology :
- Target selection : Prioritize enzymes with structural homology to known imidazo-triazine targets (e.g., kinases, oxidoreductases).
- Assay design : Use orthogonal methods (e.g., fluorescence polarization for binding affinity + SPR for kinetics).
- Counter-screens : Test against cytochrome P450 isoforms to rule out promiscuous inhibition .
- For cellular assays, employ a randomized block design with split-split plots to account for variables like cell passage number and incubation time .
Methodological and Theoretical Considerations
Q. How should a research proposal on this compound integrate theoretical frameworks and prior literature?
- Guidance : Align hypotheses with retinoid antagonist pathways or heterocyclic reactivity models . Critically review patents and journals (avoiding unreliable sources like BenchChem ) to identify gaps, such as understudied substituent effects on triazinone bioactivity. Use citation tools (e.g., SciFinder) to map trends in fluorinated heterocycle synthesis .
Q. What statistical methods are appropriate for analyzing dose-response or structure-activity relationships (SAR)?
- Methodology : Apply nonlinear regression (e.g., Hill equation for IC curves) and multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with activity. Use software like GraphPad Prism or R packages (
drc,caret) for modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
